4-Ethynyl-1,1'-biphenyl

概要

説明

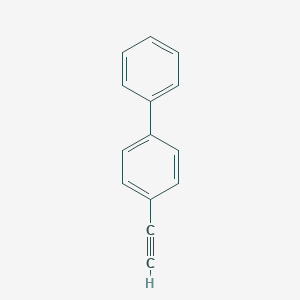

4-Ethynyl-1,1'-biphenyl (CAS: 29079-00-3) is a biphenyl derivative functionalized with an ethynyl (-C≡CH) group at the para position. Its molecular formula is C₁₄H₁₀, with a molecular weight of 178.23 g/mol. Key physical properties include a boiling point of 289.2±19.0 °C, melting point of 88–91°C, and a flash point of 119.5±15.6 °C . The compound is widely utilized in cross-coupling reactions, hydroboration, and as a precursor in organic synthesis, particularly for materials science applications like OLEDs .

準備方法

Sonogashira Coupling

The Sonogashira reaction is the cornerstone for synthesizing 4-ethynyl-1,1'-biphenyl, enabling direct coupling between aryl halides and terminal alkynes under palladium/copper catalysis.

General Procedure and Conditions

-

Base : Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) .

-

Solvents : Tetrahydrofuran (THF), toluene, or water/ethanol mixtures .

Example :

-

Steps :

Optimized Variations

| Variation | Catalyst | Base | Solvent | Yield | Source |

|---|---|---|---|---|---|

| Standard | PdCl₂(PPh₃)₂/CuI | Et₃N | THF | 40% | |

| Aqueous | Pd/SF⁴ | Et₃N | H₂O/EtOH (3:2) | 75% | |

| Copper-free | Pd(OAc)₂/XPhos | K₂CO₃ | DMF | 80% |

Key Observations :

-

Aqueous conditions (H₂O/EtOH) reduce environmental impact while maintaining efficiency .

-

Copper-free protocols minimize side reactions and simplify purification .

Suzuki-Miyaura Coupling Followed by Deprotection

This two-step method involves synthesizing a boronic ester intermediate, followed by ethynylation.

Synthesis of Boronic Ester Intermediate

Ethynylation via Sonogashira Coupling

Advantages :

Visible-Light-Promoted Radical Alkyne Insertion

A photoredox approach avoids transition metals, leveraging radical intermediates for alkyne insertion .

Procedure

Limitations :

-

Requires specialized equipment for light exposure.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability | Environmental Impact |

|---|---|---|---|---|

| Sonogashira | 40–80% | Moderate | High | Moderate (Pd/Cu use) |

| Suzuki + Deprotection | 65–78% | High | Moderate | High (multiple steps) |

| Photoredox | 60–70% | Low | Low | Low (metal-free) |

Recommendations :

化学反応の分析

Types of Reactions: 4-Ethynyl-1,1’-biphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the ethynyl group acts as a directing group.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a common method for reduction.

Major Products Formed:

Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

Reduction Products: Reduction typically yields alkanes or alkenes.

科学的研究の応用

Chemical Synthesis

Reagent in Organic Synthesis

4-Ethynyl-1,1'-biphenyl serves as a critical reagent in several synthetic pathways, particularly in the alkynylation of indoles and carbazoles. This process involves the introduction of an ethynyl group into these compounds, facilitating the formation of complex organic molecules with potential biological activities.

Building Block for Advanced Materials

The compound is also utilized as a building block in the synthesis of advanced materials. Its ability to participate in π-conjugated systems makes it suitable for applications in organic light-emitting diodes (OLEDs) and field-effect transistors (FETs) due to its influence on electronic properties.

Biological Applications

Potential Therapeutic Uses

Research has indicated that this compound derivatives exhibit biological activities, particularly as antagonists at human A3 adenosine receptors. These receptors are involved in various physiological processes, suggesting potential therapeutic applications in treating conditions like inflammation and cancer.

Inhibition of Amyloid Beta Aggregation

The compound has shown promise as an inhibitor of amyloid beta aggregation, which is relevant in Alzheimer's disease research. This property highlights its potential role in neuroprotective strategies.

Material Science

Polymerization Studies

this compound has been explored for its role in polymerization reactions. Studies have demonstrated its ability to undergo UV-induced polymerization, leading to the formation of crystalline polymers. These materials have unique properties that can be tailored for specific applications in electronics and photonics .

Anticancer Research

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), contributing to cellular stress and apoptosis.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of this compound against various bacterial strains. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In controlled laboratory settings, treatment with this compound led to increased apoptotic markers within 24 hours across multiple cancer cell lines. The findings underscore its rapid cytotoxic effects and potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Caspase activation |

| PC-3 (Prostate Cancer) | 20 | ROS generation |

作用機序

The mechanism by which 4-Ethynyl-1,1’-biphenyl exerts its effects involves its interaction with molecular targets through its ethynyl group. In the context of amyloid beta aggregation inhibition, the compound binds to amyloid beta peptides, preventing their aggregation and subsequent plaque formation . This interaction is facilitated by the compound’s ability to form stable complexes with the peptides, thereby disrupting the aggregation process .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural and Physical Properties

The ethynyl group's position and substituents on the aromatic ring significantly influence reactivity and physical properties. Below is a comparison with analogous compounds:

Key Observations :

- Steric Effects : The para-substituted this compound exhibits superior steric accessibility compared to its ortho isomer (2-Ethynyl-1,1'-biphenyl), enabling higher yields in cyclotrimerization reactions (e.g., 71% vs. unreported for ortho) .

- Electron-Donating Groups : 4-Ethynylanisole's methoxy group enhances electron density, favoring electrophilic substitutions, whereas this compound's biphenyl system offers conjugation benefits for charge transport in OLEDs .

Reactivity in Key Reactions

Hydroboration Reactions

- This compound : Achieves 97% yield in hydroboration with pinacol borane using HB(C₆F₅)₂ catalysis .

- 4-Ethynyltoluene : Lower yields (e.g., 68% in similar conditions) due to reduced conjugation stability .

Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : this compound reacts with phenylboronic acid to form symmetrical fluorene derivatives, critical for OLED materials .

- Trifluoromethylthiolation : Achieves 99% yield with TFTI reagent, outperforming smaller substrates due to biphenyl stabilization .

Cyclotrimerization

- This compound : Yields >70% in cobalt-catalyzed cyclotrimerization, whereas electron-withdrawing substituents (e.g., -CN in 4-Ethynylbenzonitrile) reduce yields to 53% due to byproduct formation .

生物活性

4-Ethynyl-1,1'-biphenyl is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in neurodegenerative diseases and cancer therapy. This article reviews the biological activity of this compound, highlighting its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an ethynyl group attached to a biphenyl backbone. This structural configuration is significant for its biological activity, particularly in modulating protein interactions and inhibiting aggregation processes associated with amyloid beta (Aβ) in Alzheimer's disease.

Anti-Amyloid Activity

Research indicates that derivatives of this compound exhibit notable inhibitory effects on the aggregation of Aβ peptides, which are implicated in Alzheimer's disease. A study synthesized a library of compounds based on this structure and evaluated their ability to inhibit Aβ1-40 and Aβ1-42 aggregation. The most effective compounds demonstrated inhibition rates of approximately 79% and 87%, respectively, indicating strong potential as therapeutic agents against Alzheimer's disease .

Table 1: Inhibition Rates of Aβ Aggregation by this compound Derivatives

| Compound | Aβ1-40 Inhibition (%) | Aβ1-42 Inhibition (%) |

|---|---|---|

| 5i | 79 | 86 |

| 5e | ~67 | Not reported |

| 9g | Not reported | ~87 |

Anti-Inflammatory Properties

In addition to its neuroprotective effects, this compound has been studied for its anti-inflammatory properties. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of pro-inflammatory eicosanoids. This inhibition may provide therapeutic benefits in various inflammatory conditions and cancer .

Pharmacokinetics

The pharmacokinetics of this compound derivatives have been explored through both in vitro and in vivo studies. These studies reveal that the compound is well absorbed from the gastrointestinal tract, with significant metabolites detected in plasma and urine. The primary metabolic pathway involves hydroxylation of the ethynyl moiety, leading to reactive intermediates that may contribute to its biological effects .

Case Study: Alzheimer’s Disease Model

In a controlled study involving transgenic mice models for Alzheimer's disease, treatment with selected ethynyl-biphenyl derivatives resulted in reduced plaque formation and improved cognitive function compared to untreated controls. The findings suggest that these compounds not only inhibit Aβ aggregation but also promote neuroprotection through anti-inflammatory mechanisms .

Case Study: Cancer Therapeutics

Another study focused on the use of this compound derivatives in cancer therapy highlighted their ability to inhibit tumor growth in xenograft models. The results indicated a significant reduction in tumor size when treated with these compounds compared to standard chemotherapy agents. This suggests a promising avenue for developing new anticancer therapies based on this chemical scaffold .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-ethynyl-1,1'-biphenyl derivatives for structural diversification?

- Methodological Answer : Palladium-catalyzed cross-coupling reactions are effective for introducing ethynyl groups. For example, terminal alkynes like this compound can react with arylhydrazines under aerobic conditions using Pd(OAc)₂ as a catalyst and O₂ as an oxidant. Reaction optimization should focus on solvent choice (e.g., fluorinated alcohols to boost reactivity), stoichiometry, and temperature . Post-synthesis, column chromatography on silica gel with hexane/ethyl acetate gradients is recommended for purification.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Combine NMR (¹H, ¹³C, ¹⁹F for fluorinated analogs) and X-ray crystallography. For crystallographic refinement, use SHELX programs (e.g., SHELXL for small-molecule refinement) to resolve atomic positions and bond lengths. Assign peaks cautiously: ethynyl protons appear as singlets near δ 3.5 ppm in ¹H NMR, while aromatic protons show splitting patterns dependent on substitution .

Q. How should ecotoxicity studies for this compound be designed to account for its physicochemical properties?

- Methodological Answer : Due to low water solubility and high volatility, use flow-through systems instead of static tests to maintain consistent exposure concentrations. Measure actual dissolved concentrations via HPLC-UV. Include controls for volatilization loss. Endpoints should align with OECD guidelines, focusing on acute (e.g., Daphnia immobilization) and chronic (e.g., algal growth inhibition) effects .

Q. What strategies address contradictions in bioaccumulation data for biphenyl derivatives?

- Methodological Answer : When experimental BCF data is limited (e.g., <2 data points), apply quantitative structure-activity relationship (QSAR) models to estimate bioaccumulation potential. Validate predictions with isotope-labeled tracer studies. For this compound, prioritize in vivo testing in fish models using ¹⁴C-labeled compounds to track tissue-specific accumulation .

Advanced Research Questions

Q. How can chemometric methods resolve complex environmental fate data for this compound?

- Methodological Answer : Apply principal component analysis (PCA) to congener-specific degradation byproducts. Use hierarchical clustering to identify patterns in abiotic (e.g., photolysis) and biotic (e.g., microbial) degradation pathways. For field samples, employ unmixing models to quantify contributions of this compound to total contaminant profiles .

Q. What experimental approaches elucidate the enzymatic mechanisms of this compound biodegradation?

- Methodological Answer : Clone meta-cleavage dioxygenase genes (e.g., from Beijerinckia sp.) into E. coli for heterologous expression. Use nondenaturing PAGE to confirm enzyme induction. Perform substrate specificity assays (Table 1 in ) with 2,3-dihydroxybiphenyl analogs. Kinetic parameters (Km, Vmax) can be determined via UV-Vis monitoring of ring-cleavage products at 434 nm .

Q. How should researchers align toxicity assessments of this compound with EPA guidelines for hazard identification?

- Methodological Answer : Follow the EPA’s Toxicological Review framework: (1) Conduct systematic literature reviews using databases like PubMed and SciFinder with keywords “biphenyl derivatives + toxicity”; (2) Apply Hill’s criteria for causality to epidemiological data; (3) Derive oral reference doses (RfD) using benchmark dose modeling (BMD) with 95% confidence intervals .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound’s biological activity?

- Methodological Answer : Synthesize analogs with substituents at the biphenyl core (e.g., halogens, methoxy groups). Test antimicrobial activity via microdilution assays (MIC/MBC against E. coli and S. aureus). Use molecular docking to correlate substituent effects with binding affinity to target enzymes (e.g., bacterial dihydrofolate reductase) .

Q. Data Management & Reporting Standards

Q. What statistical methods are recommended for analyzing variability in biphenyl derivative toxicity assays?

特性

IUPAC Name |

1-ethynyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10/c1-2-12-8-10-14(11-9-12)13-6-4-3-5-7-13/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBNKCIVWFCMJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183326 | |

| Record name | 4-Ethynylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29079-00-3 | |

| Record name | 4-Ethynyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29079-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029079003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethynylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。